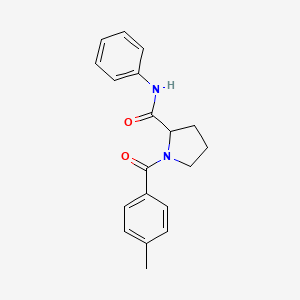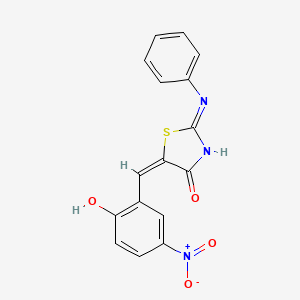![molecular formula C19H26N2O3S B6139072 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6139072.png)
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of alpha-7 nicotinic acetylcholine receptor (α7nAChR).
Wirkmechanismus
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a selective agonist of α7nAChR. This receptor is involved in various physiological processes such as learning, memory, attention, and synaptic plasticity. Activation of α7nAChR by PNU-282987 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of α7nAChR by PNU-282987 has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance synaptic plasticity, and promote neuroprotection. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PNU-282987 in lab experiments is its selectivity for α7nAChR. This allows researchers to study the specific effects of α7nAChR activation without interference from other receptors. However, one of the limitations of using PNU-282987 is its short half-life, which can make it difficult to maintain a stable concentration in vitro.
Zukünftige Richtungen
There are several future directions for the study of PNU-282987. One of the major areas of research is the development of more potent and selective α7nAChR agonists. Another area of research is the study of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, the use of PNU-282987 in combination with other drugs or therapies is an area of interest for future research.
Synthesemethoden
The synthesis of 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole involves several steps. The first step is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-pyrrolidinone to form 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The second step involves the reaction of 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with propyl Grignard reagent to form 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The final step is the reaction of 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with hydroxylamine-O-sulfonic acid to form 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole.
Wissenschaftliche Forschungsanwendungen
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
5-propyl-3-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-7-16-12-17(20-24-16)18-8-6-9-21(18)25(22,23)19-11-14(3)13(2)10-15(19)4/h10-12,18H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJBQAOSDIQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-3-[1-(2,4,5-trimethylbenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6139003.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-phenoxyacetamide](/img/structure/B6139025.png)
![1-{3-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6139038.png)
![(3-isopropoxyphenyl)(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6139040.png)

![3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6139060.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6139066.png)
![N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6139067.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6139088.png)
![methyl 5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6139095.png)
![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)